
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine: is a heterocyclic compound that contains both a thiadiazole and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a pyridine derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole with an amine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反应分析
Types of Reactions
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial activity against various pathogens .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes and pathways involved in diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
作用机制
The mechanism of action of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine
- 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione
Uniqueness
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine is unique due to its specific combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.
属性
CAS 编号 |
1346687-65-7 |
|---|---|
分子式 |
C8H8N4S |
分子量 |
192.24 g/mol |
IUPAC 名称 |
[5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H8N4S/c9-2-6-1-7(4-10-3-6)8-12-11-5-13-8/h1,3-5H,2,9H2 |
InChI 键 |
HDRJMNDJRZZCST-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1C2=NN=CS2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)

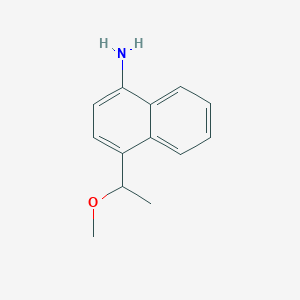
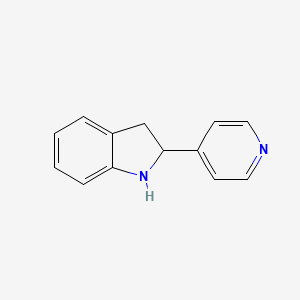
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
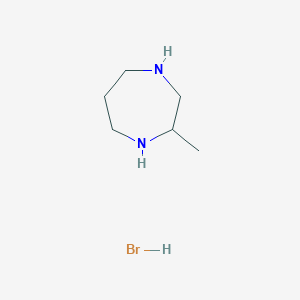
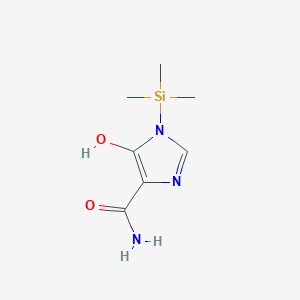
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
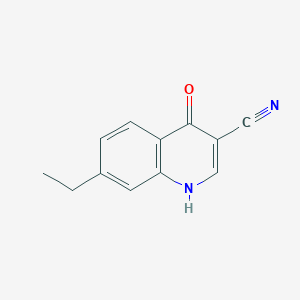
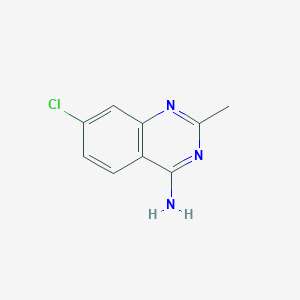
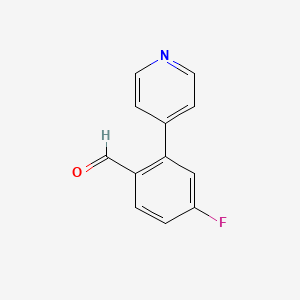
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)

